molecular formula C20H14N6O2S B12822738 2-[(2E)-2-{[(E)-(4-nitrophenyl)diazenyl](phenyl)methylidene}hydrazinyl]-1,3-benzothiazole

2-[(2E)-2-{[(E)-(4-nitrophenyl)diazenyl](phenyl)methylidene}hydrazinyl]-1,3-benzothiazole

Cat. No.: B12822738
M. Wt: 402.4 g/mol
InChI Key: WEVAQIIWOIRBRA-JTJSMARMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Benzothiazolyl)-1-(4-nitrophenyl)-3-phenylformazan is a synthetic organic compound known for its vibrant color and utility in various chemical assays. It is a member of the formazan family, which are compounds typically used as chromogenic agents in biochemical assays to detect cellular metabolic activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Benzothiazolyl)-1-(4-nitrophenyl)-3-phenylformazan generally involves the condensation of benzothiazole derivatives with nitrophenylhydrazine and phenylhydrazine under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol or methanol. The reaction mixture is often heated to facilitate the formation of the formazan compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(2-Benzothiazolyl)-1-(4-nitrophenyl)-3-phenylformazan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens or alkylating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

5-(2-Benzothiazolyl)-1-(4-nitrophenyl)-3-phenylformazan is widely used in scientific research due to its chromogenic properties. Some applications include:

    Chemistry: Used as a reagent in colorimetric assays to detect the presence of specific ions or molecules.

    Biology: Employed in assays to measure cellular metabolic activity, particularly in studies involving cell viability and proliferation.

    Medicine: Utilized in diagnostic tests to detect certain diseases or conditions based on metabolic activity.

    Industry: Applied in quality control processes to monitor the presence of specific compounds in products.

Mechanism of Action

The compound exerts its effects primarily through its ability to undergo redox reactions. In biological assays, it is often reduced by cellular enzymes to form a colored product, which can be quantitatively measured. The molecular targets include various enzymes involved in cellular metabolism, and the pathways typically involve electron transfer reactions.

Comparison with Similar Compounds

Similar Compounds

    Tetrazolium salts: Similar in structure and function, used in similar assays.

    Azo dyes: Share chromogenic properties and are used in various staining techniques.

Uniqueness

5-(2-Benzothiazolyl)-1-(4-nitrophenyl)-3-phenylformazan is unique due to its specific combination of benzothiazole, nitrophenyl, and phenyl groups, which confer distinct chemical and physical properties. Its stability and reactivity make it particularly useful in a wide range of applications compared to other similar compounds.

Properties

Molecular Formula

C20H14N6O2S

Molecular Weight

402.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-ylimino)-N'-(4-nitroanilino)benzenecarboximidamide

InChI

InChI=1S/C20H14N6O2S/c27-26(28)16-12-10-15(11-13-16)22-23-19(14-6-2-1-3-7-14)24-25-20-21-17-8-4-5-9-18(17)29-20/h1-13,22H/b23-19+,25-24?

InChI Key

WEVAQIIWOIRBRA-JTJSMARMSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\NC2=CC=C(C=C2)[N+](=O)[O-])/N=NC3=NC4=CC=CC=C4S3

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)[N+](=O)[O-])N=NC3=NC4=CC=CC=C4S3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.